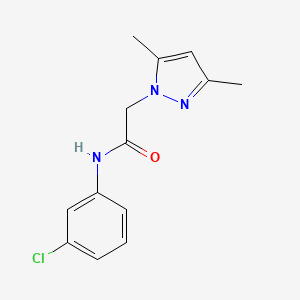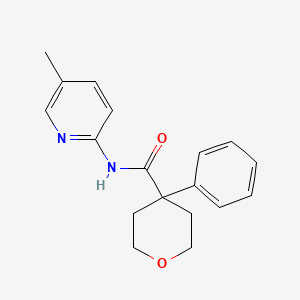
N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent analgesic and anti-inflammatory properties.
Wirkmechanismus
N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide exerts its therapeutic effects through the inhibition of COX and lipoxygenase enzymes. Specifically, it binds to the active site of these enzymes and prevents their activity, thereby reducing the production of pro-inflammatory mediators. This leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been found to exhibit a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in lab experiments is its potent analgesic and anti-inflammatory effects. This makes it a useful tool for studying the mechanisms of pain and inflammation. However, one of the limitations of using N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of COX and lipoxygenase enzymes. Another area of interest is the investigation of the potential use of N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in the treatment of other inflammatory and pain-related conditions such as arthritis and neuropathic pain. Additionally, the development of N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide-based drug delivery systems could improve its therapeutic efficacy and reduce its potential toxicity.
Synthesemethoden
N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylpyrazole with 3-chlorobenzoyl chloride, followed by the reaction with ethyl acetate in the presence of sodium hydroxide. The final product is obtained through purification and crystallization techniques.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been extensively studied for its potential use in the treatment of various inflammatory and pain-related conditions. It has been found to exhibit potent analgesic and anti-inflammatory effects through its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory mediators such as prostaglandins. N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been found to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes, another class of pro-inflammatory mediators.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-6-10(2)17(16-9)8-13(18)15-12-5-3-4-11(14)7-12/h3-7H,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYMIHLNCXYQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chlorophenyl)sulfanylmethyl]-5-(4-methylthiadiazol-5-yl)-1,2,4-oxadiazole](/img/structure/B7480644.png)

![N-[4-(thiadiazol-4-yl)phenyl]acetamide](/img/structure/B7480658.png)
![N'-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide](/img/structure/B7480662.png)
![4-[[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzamide](/img/structure/B7480663.png)

![N-benzylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7480681.png)






